1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl-

Descripción

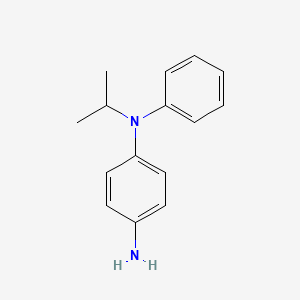

1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- (CAS 101-72-4), commonly known as Antioxidant 4010NA, is a substituted aromatic amine with the molecular formula C₁₅H₁₈N₂ and a molecular weight of 226.32 g/mol . Its IUPAC name reflects the substitution pattern: an isopropyl group (1-methylethyl) and a phenyl group attached to the nitrogen atoms of the 1,4-benzenediamine backbone. This compound is widely used as an antioxidant in rubber manufacturing to inhibit oxidative degradation and extend material lifespan . Key properties include a calculated logP of 3.34 (indicating moderate lipophilicity) and a 3D structure stabilized by aromatic and alkyl substituents .

Propiedades

IUPAC Name |

4-N-phenyl-4-N-propan-2-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-12(2)17(14-6-4-3-5-7-14)15-10-8-13(16)9-11-15/h3-12H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKQEIXDEZVPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062840 | |

| Record name | 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3085-82-3 | |

| Record name | N1-(1-Methylethyl)-N1-phenyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropyl-N-phenyl-4-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1-(1-methylethyl)-N1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropyl-N-phenyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYL-N-PHENYL-4-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0FUI016V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Two-Stage Alkylation-Hydrogenation Process

The most widely implemented method involves reacting p-nitroaniline with 5-methyl-2-hexanone in a hydrogen-rich environment. As detailed in CN103467305A, this continuous process operates at 150–200°C with 0.5–2.5 MPa hydrogen pressure, using solid catalysts such as palladium-carbon or platinum oxides. The reaction proceeds via:

-

Preheating Stage : A 110–150°C preheater ensures homogeneous mixing of p-nitroaniline and ketone at a 1:2–10 molar ratio.

-

Reactor Configuration : Narrow, tubular reactors (L/D > 20:1) packed with catalyst achieve 99% nitro group reduction within 24 hours.

Key performance metrics from industrial trials:

| Parameter | Value |

|---|---|

| Conversion Rate | ≥99% |

| Selectivity | 95–96.3% |

| Catalyst Lifetime | >1 year |

This method eliminates high-pressure autoclaves, reducing equipment costs by 40% compared to traditional batch systems.

Continuous-Flow Synthesis with Solid Catalysts

Reactor Design and Process Optimization

Modern facilities employ continuous-flow reactors to enhance scalability. The CS257400B1 patent details a vacuum rectification system (0.25–2.5 kPa) that purifies crude product to >96% purity. Critical steps include:

-

Catalyst Selection : Palladium-carbon (Pd/C) demonstrates superior activity, achieving full conversion at 190°C. Nickel-based catalysts require higher temperatures (210–230°C) but offer cost advantages.

-

Residence Time Control : A 20 mL/h feed rate balances throughput and selectivity, minimizing byproducts like high-molecular-weight oligomers (<4% yield).

Vacuum Distillation for Product Purification

Post-synthesis purification remains challenging due to the compound's thermal sensitivity. The CS257400B1 method resolves this through:

-

Fractional Distillation : Conducted at 175–230°C under 0.25–2.5 kPa vacuum, removing <4% impurities.

-

Purity Enhancement : Redistillation cycles increase purity from 92% to 99.5%, meeting pharmaceutical-grade standards.

Comparative Analysis of Industrial Methods

Continuous methods reduce energy consumption by 60% compared to batch processing, primarily through heat recovery systems.

Emerging Techniques and Research Frontiers

Recent advances focus on:

Análisis De Reacciones Químicas

Types of Reactions

1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- serves as a vital intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and redox reactions. This capability makes it a valuable reagent for synthesizing dyes and other organic compounds.

Biology

In biological research, this compound is explored for its role in studying enzyme mechanisms and protein interactions. Its ability to interact with biological molecules makes it a candidate for investigating biochemical pathways and cellular processes.

Medicine

The potential medicinal applications of 1,4-benzenediamine, N-(1-methylethyl)-N-phenyl- are under investigation. It may serve as a pharmaceutical intermediate in drug development, particularly in creating compounds that target specific biological pathways or diseases.

Industrial Applications

This compound is extensively used in the production of dyes and polymers. Its antioxidant properties make it suitable for enhancing the stability and longevity of rubber and plastic products by preventing oxidative degradation.

Case Study 1: Synthesis of Dyes

A study demonstrated the use of 1,4-benzenediamine, N-(1-methylethyl)-N-phenyl- as an intermediate in synthesizing azo dyes. The compound's ability to form stable intermediates allowed for efficient dye production with desirable color properties.

Case Study 2: Antioxidant Properties

Research has shown that this compound exhibits significant antioxidant activity. In vitro studies indicated its effectiveness in neutralizing free radicals, which may have implications for preventing oxidative stress-related damage in biological systems.

Case Study 3: Pharmaceutical Development

Investigations into the use of 1,4-benzenediamine derivatives have highlighted their potential as leads in drug discovery. The compound's structural features facilitate modifications that can enhance pharmacological properties while maintaining efficacy against targeted diseases.

Mecanismo De Acción

The mechanism of action of 1,4-benzenediamine, N-(1-methylethyl)-N-phenyl- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 1,4-Benzenediamine, N-(1-methylethyl)-N-phenyl- with four analogs, focusing on molecular features, physical properties, and applications:

Key Findings:

Substituent Effects on Molecular Weight and Lipophilicity: The target compound’s isopropyl and phenyl substituents balance molecular weight (226.32 g/mol) and lipophilicity (logP 3.34), optimizing its solubility in rubber matrices .

Thermal and Physical Stability :

- N-(1,3-Dimethylbutyl)-N’-phenyl- (CAS 793-24-8) exhibits a melting point of 29.8°C , making it a liquid at room temperature, unlike the target compound, which is likely a solid based on its sublimation enthalpy data .

Functional Group Impact on Applications :

- The isopropyl group in the target compound provides steric hindrance, reducing oxidation rates and improving antioxidant efficacy in rubber .

- 7PPD ’s branched alkyl chain enhances antiozonant activity by forming protective surface films on rubber, a mechanism distinct from antioxidant action .

- The N-phenyl derivative (CAS 101-54-2), lacking alkyl substituents, serves primarily as a synthetic intermediate due to lower thermal stability and reactivity in polymer systems .

Analytical Differentiation :

- Reverse-phase HPLC methods (e.g., Newcrom R1 column) effectively separate the target compound from analogs like N-(1-Methylpropyl)-1,4-benzenediamine , leveraging differences in retention times correlated with logP and polarity .

Research and Industrial Relevance

- Antioxidant vs. Antiozonant Mechanisms : While the target compound scavenges free radicals to prevent rubber oxidation, 7PPD reacts directly with ozone, highlighting how substituent chemistry dictates functional roles .

- Regulatory Considerations : Derivatives like N,N′-mixed tolyl and xylyl-1,4-benzenediamine (CAS 68478-45-5) are under regulatory review for environmental persistence, whereas the target compound remains widely compliant in industrial use .

Q & A

Q. What are the recommended synthetic routes for preparing N-(1-methylethyl)-N-phenyl-1,4-benzenediamine with high purity?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-nitrochlorobenzene with isopropylamine under controlled basic conditions (e.g., K₂CO₃ in DMF) yields intermediates, followed by catalytic hydrogenation to reduce nitro groups to amines. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity (>98%). Purity can be verified by HPLC with UV detection (λ = 254 nm) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer:

- NMR: ¹H NMR should display aromatic protons (δ 6.5–7.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and NH protons (δ ~3.5 ppm, broad). ¹³C NMR confirms aromatic carbons and branching.

- IR: Key peaks include N-H stretching (~3300 cm⁻¹) and C-N aromatic vibrations (~1250 cm⁻¹).

- Mass Spectrometry: ESI-MS or EI-MS should show the molecular ion [M+H]⁺ at m/z 226.3 (C₁₅H₁₈N₂) .

Q. What critical physicochemical properties are relevant for laboratory handling?

- Methodological Answer:

- Melting Point: 58.5°C (solid at room temperature; store at 2–8°C to prevent degradation).

- Boiling Point: Predicted at 357.3°C, requiring vacuum distillation for purification.

- Solubility: Low in water; soluble in polar aprotic solvents (DMF, DMSO) and ethanol.

- pKa: ~5.23, indicating moderate basicity. Adjust pH during extraction to optimize solubility .

Advanced Research Questions

Q. What experimental strategies elucidate the antioxidant mechanism of this compound in polymer matrices?

- Methodological Answer:

- Radical Scavenging Assays: Use DPPH or ABTS assays to quantify radical inhibition efficiency. Compare kinetics via UV-Vis spectroscopy.

- Polymer Degradation Studies: Accelerate oxidation (e.g., O₃ exposure) and monitor carbonyl formation via FTIR.

- Electron Paramagnetic Resonance (EPR): Detect transient radical intermediates in rubber samples under stress conditions .

Q. How can density functional theory (DFT) predict the compound’s reactivity under oxidative stress?

- Methodological Answer:

- Compute HOMO-LUMO gaps to assess electron-donating capacity.

- Model reaction pathways with O₃ or O₂ to identify degradation products (e.g., quinone imines).

- Validate predictions with LC-MS/MS analysis of aged polymer extracts .

Q. What advanced analytical methods detect degradation byproducts in environmental samples?

- Methodological Answer:

- Sample Preparation: Solid-phase extraction (C18 columns) for aqueous matrices.

- Chromatography: UPLC-MS/MS with a C18 column (ACN/water + 0.1% formic acid) for separation.

- Detection: Monitor m/z transitions for expected byproducts (e.g., m/z 242 for hydroxylated derivatives).

- Quantitation: Use isotope-labeled internal standards (e.g., ¹³C₆ analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.